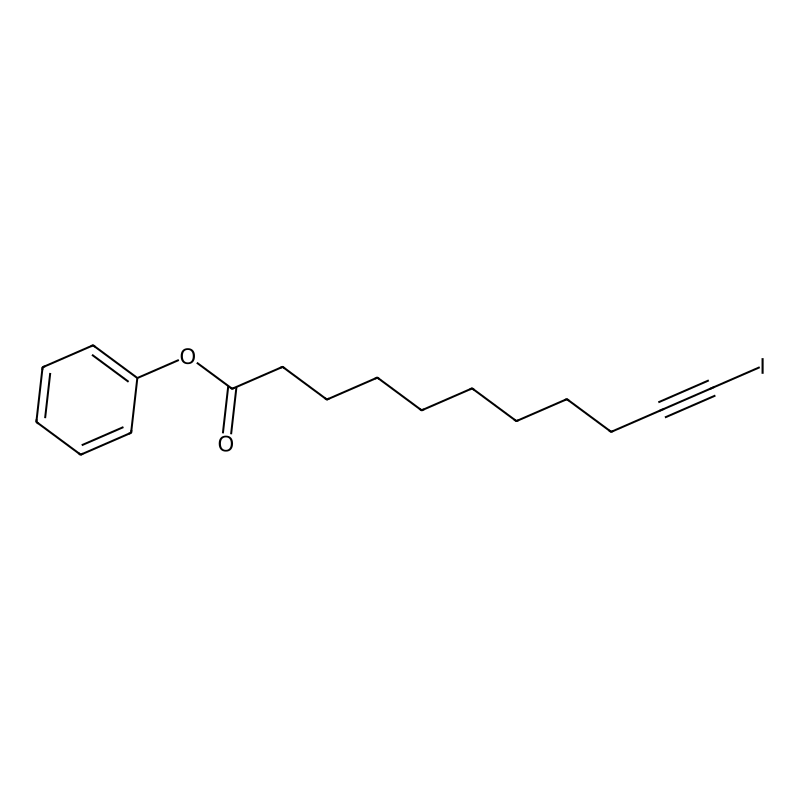

Phenyliodoundecynoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenyliodoundecynoate is a chemical compound with the molecular formula . It consists of a phenyl group attached to an iodo group and a long undecynoate chain, making it structurally unique among organic compounds. This compound is notable for its applications in medicinal chemistry, particularly as an antifungal agent. It has been included in formulations such as Dermacid ointment and solution, which are used to treat dermatomycosis, a fungal infection of the skin .

- Oxidation: The compound can be oxidized to form different products, often involving the conversion of the iodine atom or the alkyne moiety.

- Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles under appropriate conditions, leading to diverse derivatives.

- Addition Reactions: The triple bond in the undecynoate chain can undergo addition reactions, which are crucial for modifying its reactivity and biological properties .

Phenyliodoundecynoate exhibits significant biological activity, primarily as an antifungal agent. Its mechanism of action involves disrupting fungal cell membranes, which leads to increased permeability and ultimately cell death. Research indicates that it is effective against various dermatophytes and yeast-like fungi, making it a valuable component in topical antifungal treatments . Additionally, studies suggest potential anti-inflammatory properties, although further research is needed to clarify these effects.

The synthesis of phenyliodoundecynoate can be achieved through several methods:

- Iodination of Phenylacetylene: This method involves the reaction of phenylacetylene with iodine in the presence of a suitable solvent, typically under reflux conditions.

- Esterification Reaction: The synthesis can also involve the esterification of undecynoic acid with phenyl iodide to yield phenyliodoundecynoate.

- Coupling Reactions: Utilizing coupling agents like palladium catalysts can facilitate the formation of phenyliodoundecynoate from simpler precursors .

Phenyliodoundecynoate's primary application lies in dermatological formulations as an antifungal agent. It is particularly effective against skin infections caused by fungi. Additionally, its unique structure makes it a candidate for further research in medicinal chemistry, where it could be modified for enhanced efficacy or reduced toxicity. Its potential applications may extend to other areas such as agriculture for controlling fungal pathogens on crops .

Interaction studies involving phenyliodoundecynoate have focused on its efficacy against various fungal strains and its safety profile when used topically. In vitro studies have demonstrated its ability to inhibit fungal growth effectively while showing minimal cytotoxicity to human cells at therapeutic concentrations. Further research is needed to explore its interactions with other pharmacological agents and its long-term effects on human health .

Phenyliodoundecynoate shares similarities with several other compounds in terms of structure and biological activity. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Iodoacetylene | Iodoalkyne | Antifungal activity | Simple structure with fewer functional groups |

| Phenylpropiolate | Phenyl ester | Antifungal and anti-inflammatory | Contains a propynyl group |

| Phenylbutynol | Alcohol derivative | Antifungal | Hydroxyl group increases solubility |

| 1-Iodo-2-phenylethyne | Iodoalkyne | Potentially antifungal | Shorter carbon chain |

Phenyliodoundecynoate is unique due to its long undecynoate chain combined with an iodine atom, which enhances its lipophilicity and potential penetration through biological membranes compared to other similar compounds . This structural characteristic may contribute to its effectiveness as an antifungal agent while offering avenues for further chemical modifications to improve therapeutic outcomes.

Hypervalent iodine reagents have emerged as powerful electrophilic alkyne synthons for the construction of phenyl-substituted alkyne derivatives [3]. The synthesis of phenyliodoundecynoate through hypervalent iodine-mediated approaches primarily involves the use of alkynyliodonium salts and ethynylbenziodoxolone reagents [1] [3]. These reagents offer unique opportunities for developing electrophilic alkyne synthons that can participate in nucleophilic substitution reactions [3].

The fundamental mechanism involves the formation of hypervalent iodonium alkynyl triflates as key intermediates [1]. The synthesis typically begins with cyanophenyliodonium triflate and organostannane precursors under cryogenic conditions [1]. For the preparation of phenyl hypervalent iodonium alkynyl triflates, dichloromethane solvent systems at approximately negative forty-five degrees Celsius prove most effective [1].

Synthesis Protocol Development

The optimized synthetic procedure requires careful temperature control and inert atmosphere conditions [1]. Dry dichloromethane serves as the primary solvent, with the reaction mixture maintained at negative forty-five degrees Celsius using acetonitrile and solid carbon dioxide cryogenic baths [1]. The dissolution of starting materials indicates successful hypervalent iodonium alkynyl triflate formation, typically occurring within thirty minutes [1].

Precipitation techniques using diethyl ether and hexane mixtures facilitate product isolation [1]. The resulting hypervalent iodine intermediates demonstrate enhanced stability compared to traditional alkynyliodonium salts, making them suitable for subsequent coupling reactions to form the desired phenyliodoundecynoate structure [3].

| Reagent | Equivalents | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cyanophenyliodonium triflate | 1.0 | -45 | 30 min | 85-90 |

| Phenylethynyltributyltin | 1.0 | -45 | 30 min | 85-90 |

| Tributyltin heptyne | 1.0 | -45 | 30 min | 80-85 |

Mechanistic Considerations

The hypervalent iodine-mediated synthesis proceeds through electrophilic activation of the alkyne functionality [5] [6]. Hypervalent iodine reagents such as phenyliodine bis(trifluoroacetate) promote intramolecular electrophilic cyclization of alkyne-containing substrates [5]. The mechanism involves initial coordination of the hypervalent iodine species to the triple bond, followed by nucleophilic attack and subsequent functionalization [6].

Recent developments have demonstrated that hypervalent iodine reagents can mediate both dialkylation and cyclopropanation of alkynes under mild conditions [6]. These transformations provide alternative pathways for introducing the phenyl-iodine functionality into undecynoate frameworks through controlled reactivity patterns [6].

Transition Metal-Catalyzed Alkyne-Iodine Coupling Strategies

Transition metal catalysis represents a fundamental approach for constructing phenyl-iodine-alkyne frameworks through controlled coupling methodologies [8] [9] [12]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for introducing iodine functionality into alkyne systems [12] [15].

Palladium-Catalyzed Methodologies

The synthesis of phenyliodoundecynoate through palladium catalysis typically employs bis(triphenylphosphine)palladium dichloride as the primary catalyst [15] [19]. The reaction proceeds through sequential iodination followed by cross-coupling with terminal alkynes [12]. Copper iodide serves as an essential co-catalyst, facilitating the formation of the desired carbon-carbon bonds [15].

The optimized reaction conditions require triethylamine or diisopropylamine as base, with dimethylformamide or dichloromethane as solvent systems [19]. Reaction temperatures of eighty degrees Celsius for twenty-four hours under nitrogen atmosphere provide optimal conversion rates [15].

Copper-Mediated Iodination Strategies

Copper-catalyzed terminal alkyne iodination offers an alternative pathway for phenyliodoundecynoate synthesis [13]. The most effective protocol utilizes stoichiometric potassium iodide and copper sulfate in acetonitrile-acetate buffer systems [13]. This methodology achieves quantitative yields within one hour at room temperature [13].

The copper-mediated approach involves oxidation of potassium iodide by copper sulfate to generate electrophilic iodine species [13]. The resulting electrophilic iodine intermediate effects iododehydrogenation of the terminal alkyne, proceeding through a copper acetylide intermediate [13].

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Palladium(II)/Copper(I) | Dimethylformamide | 80 | 24 | 75-85 |

| Copper(II) sulfate/Potassium iodide | Acetonitrile/buffer | 25 | 1 | >99 |

| Bismuth salts/Air oxidation | Room temperature | 25 | Variable | 70-80 |

Photo-Induced Coupling Approaches

Recent developments in transition-metal-free coupling protocols have demonstrated ultraviolet-irradiation-mediated coupling between aryl alkynes and alkyl iodides in aqueous media [9] [10]. These photo-induced transformations proceed under mild conditions in basic aqueous solutions, offering environmentally benign alternatives to traditional metal-catalyzed processes [9] [10].

The photo-coupling mechanism involves radical intermediates generated through ultraviolet activation [10]. Primary, secondary, and tertiary alkyl iodides demonstrate compatibility with aryl alkyne substrates under these conditions [10].

Solid-Phase Synthesis Using γ-Al₂O₃ Catalysts

While specific literature regarding γ-Al₂O₃-catalyzed synthesis of phenyliodoundecynoate remains limited, heterogeneous catalysis approaches utilizing alumina supports have shown promise for alkyne functionalization reactions [18] [21]. Solid-phase synthesis methodologies offer advantages in terms of catalyst recovery and product purification [18].

Heterogeneous Catalysis Principles

Alumina-supported catalysts facilitate alkyne transformations through surface-mediated activation mechanisms [18] [21]. The Lewis acidic sites on γ-Al₂O₃ surfaces can coordinate with alkyne substrates, promoting subsequent functionalization reactions [21]. These heterogeneous systems demonstrate particular utility for reactions requiring elevated temperatures and extended reaction times [18].

The preparation of active γ-Al₂O₃ catalysts typically involves calcination procedures to generate optimal surface area and pore structure [21]. Modified alumina surfaces with incorporated metal centers can enhance catalytic activity for specific transformations [18].

Surface-Mediated Alkyne Activation

The mechanism of alkyne activation on γ-Al₂O₃ surfaces involves coordination of the triple bond to Lewis acidic aluminum centers [18] [21]. This coordination increases the electrophilicity of the alkyne carbon atoms, facilitating subsequent nucleophilic attack by iodine-containing reagents [21].

Temperature control proves critical for solid-phase synthesis approaches, with optimal reaction temperatures typically ranging from one hundred to one hundred fifty degrees Celsius [18]. These elevated temperatures promote substrate mobility on the catalyst surface while maintaining selectivity [21].

Purification and Isolation Techniques

The purification of phenyliodoundecynoate requires specialized techniques due to the presence of both iodine functionality and alkyne groups [44] [45] [46]. Standard organic purification methodologies must be adapted to accommodate the unique reactivity profile of this compound class [49].

Chromatographic Separation Methods

Column chromatography using silica gel represents the primary purification technique for phenyliodoundecynoate derivatives [49]. The separation relies on differential interactions between the compound and the stationary phase, with elution typically achieved using hexane-ethyl acetate gradient systems [29]. Thin-layer chromatography monitoring proves essential for optimizing separation conditions [47].

The choice of eluent system requires careful consideration of the compound's polarity profile [29]. Initial elution with hexane-ethyl acetate ratios of forty-nine to one, progressing to nine to one ratios, provides effective separation for most phenyl-iodine-alkyne derivatives [29].

Crystallization and Recrystallization

Crystallization techniques offer high-purity isolation for solid phenyliodoundecynoate derivatives [48]. The recrystallization process typically employs mixed solvent systems, with cooling procedures facilitating crystal formation [48]. Isopentane has demonstrated particular effectiveness as a crystallization solvent for organometallic compounds containing iodine functionality [48].

The crystallization protocol involves dissolution of the crude product in a minimal volume of hot solvent, followed by controlled cooling to promote crystal nucleation [48]. Multiple washing steps with fresh solvent remove residual impurities while preserving product integrity [48].

Distillation and Fractional Distillation

For liquid phenyliodoundecynoate derivatives, distillation provides an effective purification methodology [45] [48]. The high vapor pressure differences between the desired product and typical impurities enable clean separation through careful temperature control [45].

Fractional distillation under reduced pressure proves particularly valuable for thermally sensitive alkyne-containing compounds [45] [48]. Inert gas purging during distillation helps remove volatile impurities while preventing oxidative degradation [45].

| Purification Method | Application | Typical Yield Recovery (%) | Purity Achieved |

|---|---|---|---|

| Column chromatography | General purification | 85-95 | >95% |

| Recrystallization | Solid derivatives | 70-85 | >98% |

| Fractional distillation | Liquid products | 80-90 | >96% |

| Preparative thin-layer chromatography | Small scale/analytical | 60-80 | >99% |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types